REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.[F-].[K+]>C1(C)C=CC=CC=1>[CH3:8][C:7]1[C:2]([C:17]2[CH:18]=[CH:19][C:14]([C:13]([F:24])([F:23])[F:12])=[CH:15][CH:16]=2)=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1 |f:2.3|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C)[N+](=O)[O-]
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Name
|
palladium tetrakis triphenylphosphine
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Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.92 g
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Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
3.34 g
|
Type
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reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction is purged with nitrogen three times
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
|
to reflux under nitrogen
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Type
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TEMPERATURE
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Details
|
At reflux
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Type
|
ADDITION
|
Details
|
water (25 mL) is added to the reaction
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Type
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TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
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ADDITION
|
Details
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The reaction is diluted with ethyl acetate and Celite
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Type
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ADDITION
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Details
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is added
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Type
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FILTRATION
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Details
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This mixture is then filtered through a pad of Celite
|
Type
|
ADDITION
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Details
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The solution is poured into a separatory funnel
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Type
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WASH
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Details
|
the organic layer is washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product is purified by flash column chromatography (5.6 g, 19.71 mmol)
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |